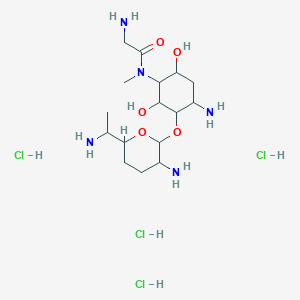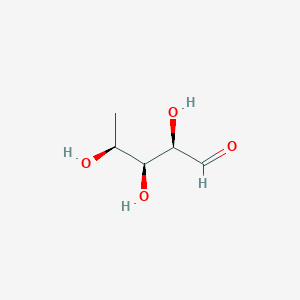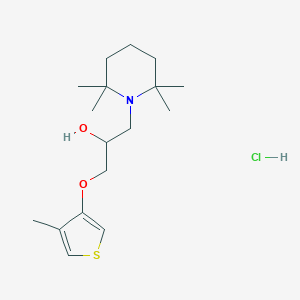
Hexahidrato de hexacloroiridiato(IV) de sodio
Descripción general
Descripción
Sodium hexachloroiridate (IV) hexahydrate, also known as sodium perchlorate, is an inorganic compound with the chemical formula NaClO4•6H2O. It is a white, odorless, crystalline solid that is highly soluble in water and is used in a variety of applications, including laboratory experiments, industrial processes, and medical treatments. Sodium perchlorate is a strong oxidizing agent and has been used for a variety of purposes, such as bleaching, water treatment, and the production of rocket fuels. It is also used in the synthesis of various organic compounds and in the treatment of various medical conditions.
Aplicaciones Científicas De Investigación
Material de Alta Pureza
. . Esto lo hace adecuado para su uso en experimentos donde la contaminación de otros elementos podría afectar los resultados.
Precursor para la Deposición Fotoreductiva
El this compound se puede utilizar como precursor para la deposición fotoreductiva de platino metálico en varios sustratos . Este proceso se puede utilizar para crear películas que tienen aplicaciones potenciales como catalizadores biohíbridos .
Síntesis Electroquímica
El this compound puede catalizar la síntesis electroquímica de polianilina en la superficie de electrodos de metales no nobles . Este proceso se puede utilizar para crear polímeros conductores, que tienen una amplia gama de aplicaciones en electrónica y ciencia de materiales.
Formación de Polioxometalatos Sustituidos con Iridio
El this compound se puede utilizar en la formación de polioxometalatos de tipo Dawson y Keggin sustituidos con iridio . Estos compuestos tienen aplicaciones potenciales en catálisis, magnetismo y ciencia de materiales.
Análisis de Metales Traza
Debido a su alta pureza, el this compound se puede utilizar en el análisis de metales traza . Esto implica la detección y cuantificación de cantidades traza de metales en una muestra, lo cual es importante en la ciencia ambiental, la geología y otros campos.
Solo para Investigación (RUO)
El this compound a menudo está etiquetado como "solo para investigación" . Esto significa que está destinado a fines de investigación de laboratorio y no para medicamentos, uso doméstico u otros usos. Esto destaca su importancia en la investigación científica.
Safety and Hazards
Sodium hexachloroiridate(IV) hexahydrate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information pictograms indicate that it is dangerous . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
Sodium hexachloroiridate(IV) hexahydrate is a complex compound with iridium at its core
Mode of Action
It’s known that iridium compounds can catalyze various chemical reactions . For instance, they can catalyze the electrochemical synthesis of polyaniline on the surface of non-noble metal electrodes . This suggests that Sodium hexachloroiridate(IV) hexahydrate may interact with its targets through redox reactions, leading to changes in the targets’ chemical structure and function.
Action Environment
The action, efficacy, and stability of Sodium hexachloroiridate(IV) hexahydrate can be influenced by various environmental factors. For instance, its reactivity and stability can be affected by factors such as pH, temperature, and the presence of other chemical species . .
Propiedades
IUPAC Name |
disodium;hexachloroiridium(2-);hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Ir.2Na.6H2O/h6*1H;;;;6*1H2/q;;;;;;+4;2*+1;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVJPVJIAOOTJU-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[Na+].[Na+].Cl[Ir-2](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H12IrNa2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600591 | |
| Record name | Sodium hexachloroiridate(2-)--water (2/1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19567-78-3 | |
| Record name | Sodium hexachloroiridate(2-)--water (2/1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hexachloroiridate(IV) hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of using sodium hexachloroiridate(IV) hexahydrate in the study of dinuclear nickel(II) complexes?
A: Sodium hexachloroiridate(IV) hexahydrate serves as a chemical oxidant in this study []. The researchers aimed to investigate the electrochemical properties and reactivity of newly synthesized dinuclear nickel(II) complexes. By using sodium hexachloroiridate(IV) hexahydrate, they could chemically oxidize the nickel(II) centers to higher oxidation states, specifically nickel(III), and characterize the resulting species. This oxidation is crucial for understanding the redox behavior of the dinuclear complexes and their potential applications in catalytic processes, such as olefin epoxidation.
Q2: How does the oxidation of the dinuclear nickel(II) complex by sodium hexachloroiridate(IV) hexahydrate manifest in spectroscopic analysis?
A: The oxidation process induced by sodium hexachloroiridate(IV) hexahydrate leads to observable changes in the spectroscopic properties of the dinuclear nickel(II) complex []. Specifically, upon oxidation, new bands emerge in the visible region of the electronic absorption spectrum. For instance, complex 1·MeCN exhibits new bands at ~520 nm and 427 nm after oxidation. Additionally, the oxidized species display characteristic Electron Paramagnetic Resonance (EPR) signals at 77 K, which are absent in the original nickel(II) complexes. These spectroscopic changes provide evidence for the successful oxidation of the nickel centers from Ni(II) to Ni(III).
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















